Bradykinin (1-7) (CAS 23815-87-4) is a biologically active heptapeptide fragment and a primary metabolite of the potent vasodilator Bradykinin (BK). It is formed in vivo through the cleavage of the parent nonapeptide by enzymes such as endopeptidases. Unlike many peptide fragments often considered inactive, Bradykinin (1-7) demonstrates distinct physiological activities, particularly related to cardiovascular and inflammatory processes. Its presence and relative abundance in tissues like the kidney suggest a significant role in the local regulation of the kallikrein-kinin system, making it a critical tool for researchers investigating kinin metabolism and receptor signaling.
Substituting Bradykinin (1-7) with its parent compound, Bradykinin (BK), or other fragments is inadvisable for precise research due to fundamental differences in enzymatic stability and receptor interaction. Full-length BK is rapidly degraded by Angiotensin-Converting Enzyme (ACE), whereas Bradykinin (1-7) is a product of this degradation pathway and is subsequently metabolized differently. Furthermore, while BK is a potent agonist for the constitutively expressed B2 receptor, Bradykinin (1-7) has a distinct pharmacological profile. Recent evidence also shows it can induce biological effects, such as nitric oxide production and vasorelaxation, through mechanisms independent of both B1 and B2 receptors. Using the parent peptide or an incorrect fragment will therefore yield misleading results in studies focused on kinin metabolism, B1/B2-independent signaling, or chronic inflammatory models where metabolites accumulate.
Bradykinin (1-7) is functionally distinct from its parent peptide, Bradykinin (BK), which is a potent agonist for the ubiquitously expressed B2 receptor. Studies confirm that the pro-inflammatory effects of BK, such as cell influx in a mouse pleurisy model, are mediated by the B2 receptor and can be blocked by B2 antagonists. In contrast, research on the biological activity of Bradykinin (1-7) shows that its effects, such as nitric oxide production and vasorelaxation, are not inhibited by B1 or B2 receptor antagonists, demonstrating a separate mechanism of action. This lack of B2 agonism is a critical differentiator from full-length Bradykinin.
| Evidence Dimension | B2 Receptor-Mediated Activity |
| Target Compound Data | Biological effects (e.g., NO production, vasorelaxation) are not inhibited by B2 receptor antagonists. |
| Comparator Or Baseline | Bradykinin (Parent Peptide): Pro-inflammatory effects are mediated via B2 receptor activation and blocked by B2 antagonists. |
| Quantified Difference | Qualitatively different mechanism; B2 receptor independence vs. B2 receptor dependence. |
| Conditions | In vitro cell culture (human, mouse, rat cells) and ex vivo rat aortic rings. |
This justifies procurement for specifically studying non-B2 receptor-mediated kinin signaling pathways without confounding activity from the primary Bradykinin receptor.
Bradykinin (1-7) is a major product of the enzymatic degradation of full-length Bradykinin by kininases, including Angiotensin-Converting Enzyme (ACE). While the parent Bradykinin has a biological half-life often reported as 30 seconds or less due to rapid cleavage by ACE, Bradykinin (1-7) represents a more stable intermediate in the degradation cascade. In endothelial cell cultures, the degradation of Bradykinin shows initial production of Bradykinin (1-7), which is then more slowly converted to Bradykinin (1-5). This sequential degradation highlights that Bradykinin (1-7) is not a terminal, inactive product but a key, transiently stable metabolite.
| Evidence Dimension | Metabolic Fate by ACE/Kininases |
| Target Compound Data | Is a primary, relatively stable metabolite produced from the parent peptide. |
| Comparator Or Baseline | Bradykinin (Parent Peptide): Rapidly cleaved and inactivated by ACE, with a half-life of <30 seconds. |
| Quantified Difference | Product of degradation vs. Substrate for rapid degradation. |
| Conditions | In vitro endothelial cell culture; in vivo plasma. |
For studies of kinin metabolism or in systems with high ACE activity, procuring Bradykinin (1-7) is essential to investigate the effects of this specific metabolite, which cannot be achieved by applying the rapidly degraded parent compound.
The canonical agonists for the B1 receptor, which is upregulated during inflammation, are the metabolites des-Arg9-Bradykinin and Lys-des-Arg9-Bradykinin. These compounds are potent and highly selective B1 agonists, with Lys-[Des-Arg9]Bradykinin showing a Ki of 0.12 nM for human B1 receptors. In contrast, Bradykinin (1-7) does not share this high affinity or selectivity for the B1 receptor, and its biological effects have been demonstrated to be independent of B1 receptor blockade. This clearly distinguishes Bradykinin (1-7) from the established B1 agonists that a researcher might consider as an alternative for studying inflammatory pathways.
| Evidence Dimension | B1 Receptor Agonism |
| Target Compound Data | Does not act via the B1 receptor; its effects are not blocked by B1 antagonists. |
| Comparator Or Baseline | des-Arg9-Bradykinin: The primary, potent, and selective agonist for the B1 receptor (Ki for related Lys-des-Arg9-BK is 0.12 nM). |
| Quantified Difference | Functionally independent of B1 receptor vs. High-affinity selective agonism. |
| Conditions | Various in vitro and in vivo inflammation and pain models. |
This evidence prevents incorrect procurement; if a researcher's goal is to study B1-independent pathways of kinin metabolites, Bradykinin (1-7) is the appropriate tool, whereas des-Arg9-Bradykinin would be the wrong choice.
Due to its demonstrated ability to elicit biological responses like vasorelaxation without engaging classical B1 or B2 receptors, this compound is the specific tool for discovering and characterizing novel signaling mechanisms for kinin metabolites.
As a direct and relatively stable product of ACE-mediated cleavage of Bradykinin, this peptide is essential for studies requiring a defined starting point to investigate the downstream metabolism and physiological effects of Bradykinin (1-7) itself, particularly in systems with high kininase activity.
In experiments using full-length Bradykinin, Bradykinin (1-7) serves as a critical negative control to confirm that observed effects are specifically mediated by the B2 receptor. Its lack of B2 agonism allows researchers to parse out receptor-dependent versus metabolite- or receptor-independent phenomena.